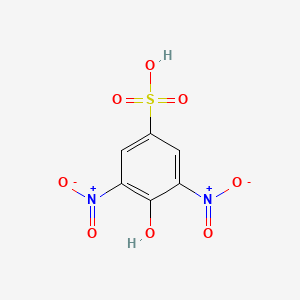

4-Hydroxy-3,5-dinitrobenzenesulphonic acid

Übersicht

Beschreibung

4-Hydroxy-3,5-dinitrobenzenesulphonic acid is an aromatic compound with the molecular formula C6H4N2O8S It is characterized by the presence of hydroxyl, nitro, and sulfonic acid functional groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-dinitrobenzenesulphonic acid typically involves the nitration of phenol derivatives followed by sulfonation. One common method includes the nitration of 4-hydroxybenzenesulfonic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and sulfonation steps but with optimized reaction parameters to enhance efficiency and safety.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro and sulfonic acid groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of 4,5-dinitrobenzene-1,2-diol.

Reduction: Formation of 4-amino-3,5-dinitrobenzenesulphonic acid.

Substitution: Formation of halogenated derivatives such as 4-chloro-3,5-dinitrobenzenesulphonic acid.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

DNBSA is primarily used as a reagent in analytical chemistry for the following purposes:

- Colorimetric Analysis : DNBSA can form colored complexes with various metal ions, which can be quantitatively analyzed using spectrophotometry. This property is utilized in detecting trace amounts of metals in environmental samples.

- Chromatography : It serves as a derivatizing agent in high-performance liquid chromatography (HPLC), enhancing the detection of amines and amino acids by converting them into more detectable forms.

| Application | Description |

|---|---|

| Colorimetric Analysis | Formation of colored complexes with metal ions |

| Chromatography | Derivatization of amines for enhanced detection |

Pharmaceutical Applications

DNBSA has potential applications in the pharmaceutical industry:

- Drug Development : It is used in the synthesis of pharmaceutical compounds where the sulfonic acid group can enhance solubility and bioavailability. Its derivatives have been studied for anti-inflammatory properties and as potential drug candidates against various diseases.

- Biochemical Assays : The compound can be employed in enzyme assays where it acts as a substrate or inhibitor, assisting in the study of enzyme kinetics.

Environmental Science

In environmental studies, DNBSA is significant due to its:

- Pollution Monitoring : The compound can be utilized to assess the presence of pollutants in water samples. Its ability to react with specific contaminants allows for the development of sensitive detection methods.

- Soil Analysis : DNBSA can help evaluate soil contamination levels by forming complexes with heavy metals, providing insights into soil health and safety.

Case Studies and Research Findings

Several studies have documented the applications of DNBSA:

- A study published in Environmental Chemistry highlighted its effectiveness as a reagent for detecting lead and cadmium in water samples using colorimetric methods. The results indicated that DNBSA could detect these metals at concentrations below regulatory limits, making it a valuable tool for environmental monitoring.

- Research conducted on the pharmaceutical applications of DNBSA revealed that its derivatives exhibited significant anti-inflammatory activity in vitro. This opens avenues for further development of new anti-inflammatory drugs based on the DNBSA structure.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3,5-dinitrobenzenesulphonic acid involves its interaction with biological molecules through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro groups can participate in redox reactions. The sulfonic acid group enhances the compound’s solubility in water, facilitating its interaction with aqueous environments. These interactions can affect enzyme activities, disrupt microbial cell walls, and interfere with metabolic processes.

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydroxybenzenesulfonic acid: Similar in structure but with hydroxyl groups at different positions.

4-Hydroxy-3-nitrobenzenesulfonic acid: Contains only one nitro group.

2-Amino-6-nitro-1-phenol-4-sulfonic acid: Contains an amino group instead of a second nitro group.

Uniqueness: 4-Hydroxy-3,5-dinitrobenzenesulphonic acid is unique due to the presence of both nitro groups and a sulfonic acid group, which impart distinct chemical reactivity and solubility properties. This combination of functional groups makes it particularly useful in applications requiring specific chemical transformations and interactions.

Biologische Aktivität

4-Hydroxy-3,5-dinitrobenzenesulphonic acid (commonly referred to as DNBSA) is a sulfonic acid derivative known for its diverse biological activities. This compound has been the focus of various studies due to its potential applications in pharmacology, particularly in antimicrobial and antioxidant contexts. This article reviews the biological activity of DNBSA, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DNBSA is characterized by its dinitro substitution on the benzene ring, which contributes to its reactivity and biological properties. The presence of the sulfonic acid group enhances its solubility in water, facilitating interactions with biological macromolecules.

Antimicrobial Activity

DNBSA exhibits significant antimicrobial properties against various bacteria and fungi. Studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Enterococcus faecalis.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of DNBSA was evaluated using the MIC method. The following table summarizes the MIC values against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Escherichia coli | 128 |

| Candida albicans | 256 |

These results indicate that DNBSA is particularly potent against gram-positive bacteria, suggesting a targeted mechanism that warrants further investigation.

The biological activity of DNBSA can be attributed to several mechanisms:

- DNA Cleavage : DNBSA has been shown to cleave DNA through both hydrolytic and oxidative pathways. Gel electrophoresis studies indicate that it can induce DNA damage without external agents, highlighting its potential as a chemotherapeutic agent.

- Antioxidant Properties : Utilizing the DPPH assay, DNBSA demonstrated significant free radical scavenging activity. This property suggests its potential role in mitigating oxidative stress-related diseases.

- Electrostatic Binding to DNA : UV-Vis spectroscopy revealed that DNBSA interacts with calf thymus DNA (CT-DNA) via electrostatic binding, which may influence gene expression and cellular processes.

Case Studies

Several studies have explored the therapeutic implications of DNBSA:

- Antimicrobial Efficacy : In a study published in 2019, DNBSA was tested against various bacterial strains, confirming its effectiveness as an antimicrobial agent. The compound's ability to disrupt bacterial cell walls was noted as a primary mechanism of action .

- Antioxidant Research : A systematic review highlighted the role of antioxidants in inflammatory diseases, where DNBSA's antioxidant properties were discussed as beneficial in reducing inflammation markers .

Eigenschaften

IUPAC Name |

4-hydroxy-3,5-dinitrobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O8S/c9-6-4(7(10)11)1-3(17(14,15)16)2-5(6)8(12)13/h1-2,9H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLQEAMJQIBMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80986590 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67329-16-2 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67329-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-dinitrobenzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067329162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80986590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dinitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.